10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
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Overview
Description
10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 3,4-dimethylphenylsulfonyl group and a 4-methylpiperidin-1-yl group
Preparation Methods
The synthesis of 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethylphenylsulfonyl group and the 4-methylpiperidin-1-yl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
10-(3,4-dimethylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can be compared with other similar compounds, such as:
Thienotriazolopyrimidines: Compounds with similar core structures but different substituents.
Sulfonyl-substituted compounds: Compounds with sulfonyl groups attached to different aromatic or heterocyclic cores.
Piperidine-substituted compounds: Compounds with piperidine groups attached to various cores. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c1-13-6-9-25(10-7-13)19-18-17(8-11-29-18)26-20(22-19)21(23-24-26)30(27,28)16-5-4-14(2)15(3)12-16/h4-5,8,11-13H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWWNWGFBPDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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